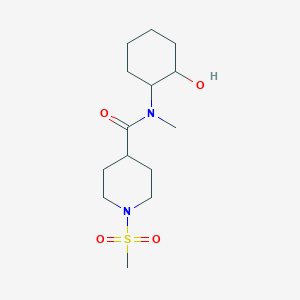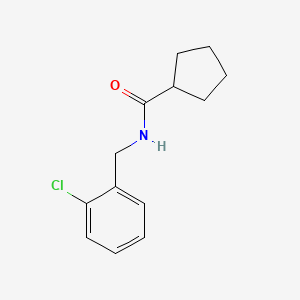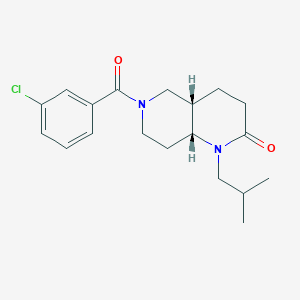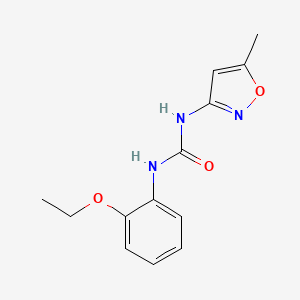![molecular formula C12H16ClN3O3S B5356583 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5356583.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play an important role in the signaling pathways of cytokines and growth factors, which are involved in inflammation and immune responses. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can prevent the activation of downstream signaling pathways that lead to inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor (TNF), in preclinical and clinical studies. It also modulates the differentiation and function of immune cells, such as T cells and B cells, which play a crucial role in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, as well as its ability to penetrate cell membranes and reach intracellular targets. However, its potential off-target effects and toxicity need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One potential direction is to explore its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its combination therapy with other drugs, such as biologics and small molecules, for synergistic effects. Additionally, the development of novel JAK inhibitors with improved selectivity and safety profiles is an ongoing area of research in the field.
Métodos De Síntesis
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with methyl piperazine, followed by reduction and sulfonation reactions. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to effectively inhibit JAK enzymes and suppress inflammatory responses. Clinical trials have demonstrated its efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-15-4-6-16(7-5-15)20(18,19)11-8-9(12(14)17)2-3-10(11)13/h2-3,8H,4-7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQRYBILSOZPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5356513.png)



![(4aR*,8aR*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5356523.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5356529.png)
![N-[3-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5356534.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5356535.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356548.png)
![1-(4-fluorobenzyl)-N-[(1R)-2-hydroxy-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5356551.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5356555.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356566.png)

![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5356592.png)
